molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1272509
CAS RN: 73799-63-0
M. Wt: 201.22 g/mol
InChI Key: JEISWFNRNZRSHM-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

Red-Al (70% in toluene) (24 g, 83.2 mmol) was dissolved in absolute ether (100 mL) and cooled to 0° C. under N2, then 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (3.72 g, 18.5 mmol) was added. The mixture was stirred at 0° C. for 30 mins then stirred under reflux for 4 h. Water (50 mL) was added to the cooled solution and the mixture filtered through celite. The organic phase was dried over Na2SO4, concentrated in vacuo to give 3-benzyl-3-aza-bicyclo[3.1.0]hexane (3.0 g, 94%) as a light red oil. LC-MS: [M+H]+, 174.2, tR=0.546 min.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCO[AlH2-]OCCOC.[Na+].[CH2:13]([N:20]1[C:25](=O)[CH:24]2[CH:22]([CH2:23]2)[C:21]1=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CCOCC>[CH2:13]([N:20]1[CH2:21][CH:22]2[CH:24]([CH2:23]2)[CH2:25]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CC2C1=O)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.